Physicochemical Property Differentiation vs. Common Building Blocks
The target compound 1-[2-(methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine exhibits a computed XLogP3-AA lipophilicity value of 0.3, compared to the unsubstituted analog 1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride (predicted LogP lower due to dihydrochloride salt form) and the 2-methyl analog 1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine (predicted higher LogP due to increased hydrophobicity of methyl vs. methylsulfanyl). The topological polar surface area of 77.1 Ų for the target compound is identical to many pyrimidine-cyclopropanamine scaffolds, but the hydrogen bond acceptor count of 4 (including the sulfur atom lone pairs) is higher than in 2-methyl or 2-chloro analogs (typically 3 acceptors), potentially enhancing interactions with hydrogen bond donors in biological targets [1].
| Evidence Dimension | Physicochemical Property Comparison |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3; H-bond acceptors = 4; TPSA = 77.1 Ų; MW = 181.26 g/mol; one H-bond donor |
| Comparator Or Baseline | 1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride (MW 149.19 free base, predicted lower LogP); 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine (MW ~163.22, predicted higher LogP, H-bond acceptors = 3); 2-Chloro-N-cyclopropylpyrimidin-4-amine (MW ~169.61, H-bond acceptors = 3, higher LogP expected). Note: Comparator data are predicted; no experimental measurements for analogs were located. |
| Quantified Difference | XLogP3-AA of 0.3 is approximately 0.7–1.2 units lower than predicted for 2-methyl analog; hydrogen bond acceptor count is 1 unit higher than 2-methyl or 2-chloro analogs; TPSA is equivalent across subclass. All differences are computational predictions and require experimental validation. |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11) and ACD/Labs. No experimental logP, pKa, or solubility data available. |
Why This Matters
These computed properties suggest the methylsulfanyl group imparts distinct lipophilicity and hydrogen bonding capacity relative to common 2-position substituents; any application requiring a specific logP window or H-bond acceptor count for target engagement, solubility, or permeability must verify that the chosen analog’s properties match the experimental requirements, as generic substitution cannot be assumed to preserve these parameters.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 96745334, 1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine. Computed properties: XLogP3-AA, hydrogen bond donor/acceptor count, rotatable bond count, TPSA. View Source
